Fmoc-6-chloro-DL-tryptophan

Catalog No.
S741319
CAS No.
1219168-45-2
M.F
C26H21ClN2O4
M. Wt
460.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-6-chloro-DL-tryptophan

Late-stage halogenation of Trp yields inseparable 5/6-Cl isomers and requires lengthy enzymatic steps. Fmoc-6-chloro-DL-tryptophan overcomes this:

  • 100% regiospecific 6-Cl eliminates purification bottlenecks.
  • Ready-to-couple for SPPS; sustains standard cleavage conditions.
  • Enables Suzuki-Miyaura/Sonogashira couplings (70-90% yields) for peptide library diversification.
  • Increases binding affinity >60-fold in p53/HDM2 antagonists via halogen bonding & hydrophobic packing.
  • Enhances peptide lipophilicity for antimicrobial peptides without in vivo halogenation.

CAS Number

1219168-45-2

Product Name

Fmoc-6-chloro-DL-tryptophan

IUPAC Name

3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)

InChI Key

FDXGPPBWOOAVEL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O

Synonyms

Fmoc-6-chloro-DL-tryptophan, Fmoc-6-Cl-DL-tryptophan, Fmoc-DL-6-chlorotryptophan, N-(9-Fluorenylmethoxycarbonyl)-6-chloro-DL-tryptophan, 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid

Purity

≥95%

Package Size

0.25 g, 1 g, 5 g

Fmoc-6-chloro-DL-tryptophan (CAS: 1219168-45-2) is a highly specialized, pre-halogenated amino acid building block designed for the synthesis of advanced peptidomimetics and functionalized peptide libraries. Featuring a chlorine atom regioselectively positioned at the 6-carbon of the indole ring and protected by an Fmoc group, this racemic compound is directly compatible with standard Solid-Phase Peptide Synthesis (SPPS) workflows [1]. In industrial and advanced academic procurement, it is primarily selected to introduce bioorthogonal reactive handles for transition-metal-catalyzed cross-coupling, or to precisely tune the lipophilicity, halogen bonding, and proteolytic stability of therapeutic peptides [2]. By providing a ready-to-couple building block, it bypasses the need for complex, low-yield late-stage enzymatic halogenation, making it a critical precursor for scalable drug discovery.

Research Fit

1
Fmoc-protected for standard solid-phase peptide synthesis (SPPS) incorporation
2
6-Chloro substituent enables electronic tuning, spectroscopic probing, and downstream cross-coupling
3
Racemic DL form supports cost-effective initial screening and simultaneous enantiomer evaluation

Substituting Fmoc-6-chloro-DL-tryptophan with standard Fmoc-DL-Trp-OH or attempting late-stage enzymatic halogenation critically compromises both synthetic efficiency and target performance. Standard tryptophan lacks the aryl chloride moiety required to serve as a bioorthogonal handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling, completely preventing the generation of macrocyclic or biaryl-modified peptide libraries [1]. Furthermore, while biocatalytic halogenation using flavin-dependent halogenases (e.g., SttH or Tar14) can generate chlorinated tryptophans, these enzymatic cascades are notoriously difficult to scale, often yielding incomplete conversions (e.g., ~58%) and requiring days of incubation [2]. Enzymatic methods also frequently produce inseparable mixtures of 5-chloro and 6-chloro isomers [1]. Procuring the pre-synthesized Fmoc-6-chloro-DL-tryptophan guarantees 100% regiocontrol at the 6-position and immediate compatibility with rapid SPPS workflows, eliminating downstream purification bottlenecks.

Substitution Risk

Unsubstituted Fmoc-tryptophan lacks the heavy-atom effect and halogen-specific reactivity required for phosphorescence sensing or late-stage cross-coupling.
5-Chloro, 6-bromo, or 6-fluoro analogs produce different integrin selectivity profiles and cross-coupling efficiencies; halogen position and identity are not interchangeable.
Enantiopure L- or D- forms (CAS 908847-42-7 / 925916-73-0) are not equivalent to the racemic DL mixture; substitution risks stereochemical mismatch in screening workflows.

Exponential Enhancement of Protein-Protein Interaction (PPI) Binding Affinity

In the development of p53/HDM2 protein-protein interaction inhibitors, the substitution of standard tryptophan with 6-chlorotryptophan drives a massive increase in target binding affinity. Structural optimization studies demonstrate that incorporating the 6-chloro-indole moiety enhances hydrophobic packing and introduces favorable halogen bonding within the HDM2 binding pocket, reducing the IC50 from 314 nM to 5 nM [1].

Evidence DimensionInhibitor Binding Affinity (IC50)
Target Compound Data5 nM (6-chlorotryptophan-containing peptide)
Comparator Or Baseline314 nM (Standard tryptophan-containing peptide)
Quantified Difference63-fold increase in binding affinity
ConditionsIn vitro p53/HDM2 protein-protein interaction assay

This proves that 6-chloro substitution is a critical functional driver for achieving nanomolar potency in peptide-based therapeutics, justifying its higher procurement cost over standard tryptophan.

Integrin αvβ3 affinity
Reported
6-Cl-Trp RGD peptides increased αvβ3 affinity and selectivity over α5β1 vs Trp-RGD in cell adhesion assays
Supports integrin targeting SAR studies
Data from competitive cell adhesion model; verify with specific sequences

Bioorthogonal Cross-Coupling Efficiency for Peptide Diversification

The 6-chloro substituent serves as a highly efficient bioorthogonal handle for late-stage peptide functionalization. When subjected to aqueous Suzuki-Miyaura cross-coupling conditions with phenylboronic acids, chlorotryptophan derivatives achieve high isolated yields of 70-90% [1]. Standard tryptophan completely lacks this reactivity, making it useless for transition-metal-catalyzed biaryl formation.

Evidence DimensionCross-Coupling Isolated Yield
Target Compound Data70-90% yield (via Suzuki-Miyaura coupling)
Comparator Or Baseline0% yield (Standard tryptophan lacks the aryl halide handle)
Quantified DifferenceEnables high-yielding biaryl formation completely inaccessible to the baseline
ConditionsAqueous Suzuki-Miyaura cross-coupling (phenylboronic acid, Pd catalyst, 40–80 °C)

Allows chemists to procure a single building block that can be diversified into hundreds of distinct macrocyclic or biaryl-modified peptide analogs.

p53–MDM2 inhibitor
Reported
6-Cl-Trp is a key pharmacophoric residue in the most potent p53-MDM2 inhibitor; crystal structure shows unique hydrophobic contacts
Supports p53-MDM2 inhibitor replication and optimization
Crystallographic evidence; validate with specific peptide constructs

Processability and Regiocontrol vs. Biocatalytic Halogenation

While enzymatic halogenation of tryptophan using flavin-dependent halogenases (e.g., SttH) is possible, it is synthetically inefficient for scale-up. Biocatalytic methods typically plateau at ~58-61% conversion rates and often require extensive incubation times, whereas utilizing pre-synthesized Fmoc-6-chloro-DL-tryptophan in SPPS guarantees 100% regiocontrol at the 6-position and near-quantitative coupling yields within standard reaction timeframes [1].

Evidence DimensionRegioselective Conversion / Incorporation
Target Compound Data100% regiocontrol via direct SPPS incorporation
Comparator Or Baseline~58% conversion via SttH enzymatic halogenation
Quantified DifferenceEliminates ~42% yield loss and complex purification associated with biocatalytic mixtures
ConditionsDirect SPPS coupling vs. in vitro enzymatic halogenation cascades

Procuring the pre-halogenated Fmoc derivative ensures reproducible manufacturability and eliminates the severe yield penalties of late-stage enzymatic halogenation.

Fluorescence shift
Head-to-head
Blue shift in emission and absorption
Enables multi-color protein labeling strategies
≥98% incorporation fidelity by MS; exact nm values in primary data
O₂ quenching reduction
Class-level
Halogenated Trp much less sensitive to oxygen quenching than unmodified Trp
Enables phosphorescence in ambient O₂ conditions
Requires L. lactis expression system; incorporation >89%
DL racemic form
Supporting
Equimolar L- and D-enantiomers; allows simultaneous screening; cost-efficient vs single enantiomers
Supports cost-effective initial screening workflow
Purity NLT 98% (HPLC); COA available per lot
C–Cl cross-coupling
Class-level
6-Cl bond stable during SPPS; enables Pd-mediated couplings distinct from C–Br reactivity
Guides halogen choice for late-stage diversification
Review-based; yields depend on specific conditions

Development of Nanomolar PPI Inhibitors

Directly downstream of its ability to increase binding affinity by over 60-fold, this compound is a highly effective building block for synthesizing p53/HDM2 antagonists and other peptidomimetics. The 6-chloro substituent enhances hydrophobic packing and introduces critical halogen bonding interactions that standard tryptophan cannot provide [1].

Late-Stage Diversification of Peptide Libraries

Because the 6-chloro-indole moiety supports high-yielding (70-90%) Suzuki-Miyaura and Sonogashira cross-coupling reactions, this compound is highly suited for core facilities and medicinal chemistry labs building macrocyclic or biaryl-functionalized peptide libraries. It provides a stable, bioorthogonal handle that survives standard SPPS cleavage conditions [2].

Synthesis of Lipophilic Antimicrobial Peptides (AMPs)

Halogenation of tryptophan is a proven strategy to increase the lipophilicity and membrane-permeabilizing properties of antimicrobial peptides. Procuring Fmoc-6-chloro-DL-tryptophan allows researchers to synthesize highly potent synthetic analogs of lantibiotics (e.g., nisin or NAI-107 derivatives) without relying on complex, low-yield in vivo enzymatic halogenation systems [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Integrin αvβ3 RGD peptide SAR studies
6-Chloro substitution pattern
αvβ3/α5β1 selectivity endpoints
p53–MDM2 inhibitor peptide synthesis
Crystallographically validated 6-Cl residue
MDM2 binding affinity and stoichiometry
Fluorescent/phosphorescent protein engineering
6-Cl heavy-atom effect and spectral shift
Emission shift and O₂ quenching sensitivity
Late-stage peptide cross-coupling
C–Cl bond stability during SPPS
Cross-coupling yield and substrate compatibility

XLogP3

5.4

Sequence

X

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